Ivermectin B1b originates from the fermentation of Streptomyces avermitilis, which produces a mixture of avermectins, predominantly avermectin B1a and B1b. The classification of ivermectin B1b falls under the broader category of macrolide antibiotics, specifically within the group of antiparasitic agents. Its chemical structure is characterized by a macrocyclic lactone ring, which is crucial for its biological activity.
The synthesis of ivermectin B1b can be approached through two primary methods: chemical synthesis and biotechnological fermentation.
Ivermectin B1b features a complex molecular structure characterized by:
Ivermectin B1b participates in several chemical reactions:
The mechanism of action for ivermectin B1b involves:
The efficacy of ivermectin B1b is attributed to its ability to penetrate tissues effectively and reach its target sites within parasites.
Ivermectin B1b exhibits several notable physical and chemical properties:
Ivermectin B1b has several significant applications:
Current research focuses on optimizing production methods through genetic engineering, exploring new formulations for enhanced delivery systems, and investigating potential applications against other diseases caused by parasites.
Ivermectin B1b (chemical name: 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)avermectin A1a) is a macrocyclic lactone derivative with the molecular formula C47H72O14 and a molecular weight of 861.079 g/mol [5] [8]. Its structure consists of a 16-membered macrocyclic ring fused to a disaccharide moiety composed of oleandrose and L-oleandrose subunits. The compound contains 13 chiral centers that dictate its three-dimensional conformation and biological activity [4]. The stereochemical configuration at C-25 is particularly significant, where Ivermectin B1b features an isopropyl group (–CH(CH3)2) instead of the sec-butyl group (–CH(CH3)CH2CH3) found in Ivermectin B1a [4] [8].
The spiroketal system spanning C17–C27 and the hexahydrobenzofuran unit (C2–C8a) create a rigid molecular framework that influences receptor binding interactions. The C22–C23 bond exists in a fully saturated single bond configuration (22,23-dihydro), distinguishing it from the unsaturated avermectin precursors [4]. The disaccharide side chain at C13 contributes significantly to the molecule's polarity and is essential for antiparasitic activity [4].
Table 1: Key Stereochemical Centers in Ivermectin B1b
Carbon Position | Configuration | Structural Significance |
---|---|---|
C-1 | R | Macrocycle conformation |
C-5 | S | Ring junction geometry |
C-6 | R | Lactone orientation |
C-7 | S | Spiroketal connectivity |
C-25 | R | Side chain stereochemistry |
C-13' | S | Disaccharide orientation |
Ivermectin B1b constitutes up to 20% of pharmaceutical-grade ivermectin, which primarily contains (≥80%) the B1a component [8]. The fundamental structural distinction between B1a and B1b resides at C-25: B1a possesses a sec-butyl group (–CH(CH3)CH2CH3; C2H5 branch), while B1b features an isopropyl group (–CH(CH3)2; CH3 branch) [4] [8]. This minor alkyl difference reduces the molecular weight by 14 Da (C48H74O14 vs. C47H72O14) but maintains comparable bioactivity against parasites [5] [8].
The hydrogenation status at C22–C23 differentiates ivermectins from their avermectin precursors. Avermectin B1b contains a double bond between C22–C23, whereas Ivermectin B1b is the 22,23-dihydrogenated derivative [4] [6]. This saturation increases stability while preserving anthelmintic efficacy. Demethylated derivatives have been identified as process impurities: 3′-demethyl H2B1b lacks a methyl group on the disaccharide moiety, while 24-demethyl H2B1b contains alterations in the side chain [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7